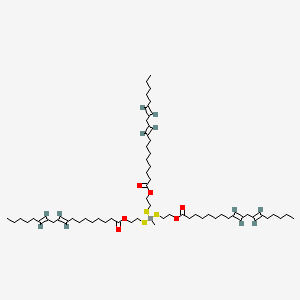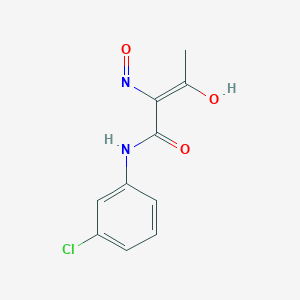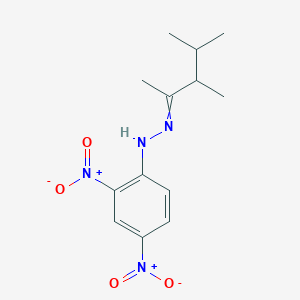
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 3,4-Dimethyl-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is a condensation process where the carbonyl group of the ketone reacts with the hydrazine derivative to form the hydrazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require an acidic catalyst like sulfuric acid to proceed efficiently .
Industrial Production Methods
Industrial production methods for hydrazones, including this compound, often involve large-scale batch reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone can undergo various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from ketones and hydrazines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biological Studies: Employed in the study of enzyme mechanisms and inhibition.
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of various organic compounds and materials
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the final hydrazone product. This mechanism is typical for hydrazone formation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentanone 2,4-dinitrophenyl hydrazone
- 2-Butanone 2,4-dinitrophenyl hydrazone
- Valeraldehyde 2,4-dinitrophenyl hydrazone
Uniqueness
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is unique due to the presence of two methyl groups at the 3 and 4 positions of the pentanone moiety. This structural feature can influence its reactivity and physical properties, making it distinct from other similar hydrazones .
Propriétés
Formule moléculaire |
C13H18N4O4 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-(3,4-dimethylpentan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-8(2)9(3)10(4)14-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h5-9,15H,1-4H3 |
Clé InChI |
UCJDTZKHMOZKQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



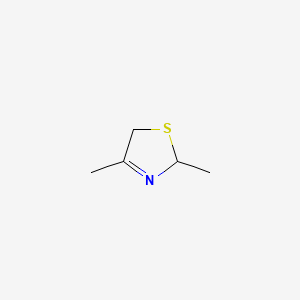

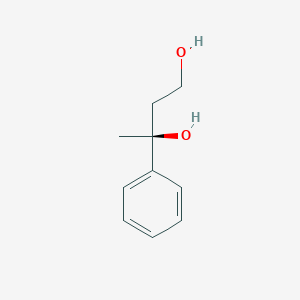
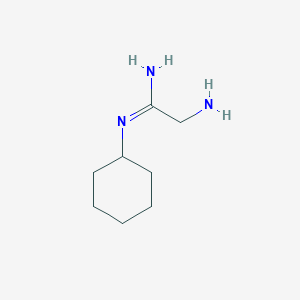
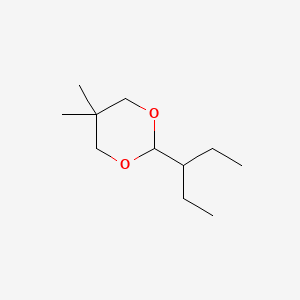
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
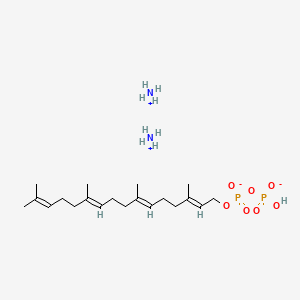


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
